
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a bromine atom at the 6th position, a mercapto group at the 2nd position, and a 1-phenylethyl group at the 3rd position, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazoline precursor, which is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Mercapto Group Introduction: The mercapto group is introduced at the 2nd position through a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent.
1-Phenylethyl Group Addition: The 1-phenylethyl group is added at the 3rd position via an alkylation reaction using 1-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinazoline derivative.
Substitution: Amino or alkoxy quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one depends on its specific application. For example, as an anticancer agent, it may inhibit specific enzymes or receptors involved in cell proliferation. The mercapto group can form covalent bonds with target proteins, while the quinazoline core can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
6-bromo-2-mercapto-3-(1-methylpropyl)quinazolin-4(3H)-one: Similar structure but with a 1-methylpropyl group instead of a 1-phenylethyl group.
Uniqueness
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is unique due to the combination of the bromine atom, mercapto group, and 1-phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H13BrN2OS |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-bromo-3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2OS/c1-10(11-5-3-2-4-6-11)19-15(20)13-9-12(17)7-8-14(13)18-16(19)21/h2-10H,1H3,(H,18,21) |
InChI Key |
MZXXNYMEGPHVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


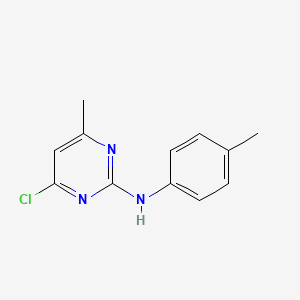
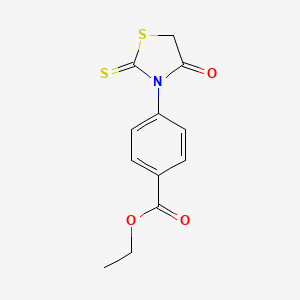
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

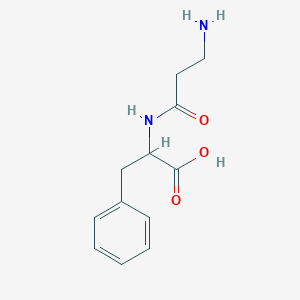

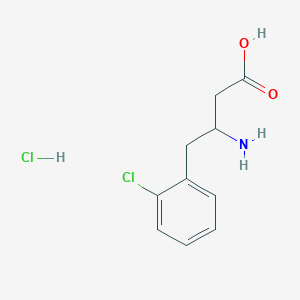




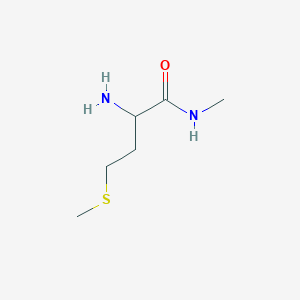

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
